molecular formula C8H7N B084093 4-Ethynylaniline CAS No. 14235-81-5

4-Ethynylaniline

Cat. No.: B084093
CAS No.: 14235-81-5
M. Wt: 117.15 g/mol
InChI Key: JXYITCJMBRETQX-UHFFFAOYSA-N
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Description

4-Ethynylaniline, also known as 1-amino-4-ethynylbenzene, is an organic compound with the molecular formula C₈H₇N. It is a terminal alkyne, characterized by the presence of an ethynyl group (-C≡CH) attached to the benzene ring at the para position relative to the amino group (-NH₂).

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylaniline can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with acetylene gas in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the benzene ring .

Another method involves the use of 2-methyl-3-butyn-2-ol (MEBYNOL) as a precursor. This compound undergoes a series of reactions, including deprotection and coupling, to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Transition Metal-Catalyzed Polymerization

4-Ethynylaniline undergoes transition metal-catalyzed polymerization to form poly(this compound) , a conjugated polymer with potential applications in conductive materials. The reaction proceeds via alkyne C≡C bond activation, typically using palladium or copper catalysts .

Key Findings:

  • Thermal Stability : Functionalization of multi-walled carbon nanotubes (MWNTs) and graphene with poly(this compound) enhances thermal stability, delaying decomposition by up to 40°C compared to unmodified substrates .

  • Mechanism : The polymerization involves oxidative coupling of ethynyl groups, forming extended π-conjugated chains .

Plasmon-Driven Surface Catalytic Coupling

On silver nanoparticles (Ag NPs), this compound dimerizes to form p,p′-diynylazobenzene (DYAB) under laser irradiation, as observed via surface-enhanced Raman spectroscopy (SERS) .

Reaction Data:

ParameterValue/Observation
Laser Wavelength532 nm
Critical Raman Peaks (DYAB)1138 cm⁻¹ (C–H bend), 1390/1432 cm⁻¹ (N=N)
Reaction Rate DependenceProportional to laser power (1–10 mW)
Time to Completion<30 minutes under 10 mW laser

This reaction leverages localized surface plasmon resonance (LSPR) on Ag NPs, inducing electron transfer that facilitates NN bond formation .

Nitroarene Cyclization to Indoles

In the presence of a palladium-phenanthroline catalyst, this compound reacts with nitroarenes to yield substituted indoles.

Mechanistic Insights:

  • Nitro Group Reduction : Pd catalyzes nitroarene reduction to aniline.

  • Alkyne Insertion : Ethynyl group undergoes insertion into the Pd–N bond.

  • Cyclization : Intramolecular C–N bond formation completes the indole scaffold .

Surface Functionalization of Nanomaterials

Functionalizing MWNTs and graphene with this compound modifies their thermal and electronic properties:

Thermal Behavior:

MaterialDecomposition Onset (°C)
Pristine MWNTs420
Functionalized MWNTs460
Pristine Graphene510
Functionalized Graphene550

This stabilization arises from covalent ethynyl-substrate bonds that inhibit oxidative degradation .

Scientific Research Applications

Organic Synthesis

Key Role as a Building Block
4-Ethynylaniline serves as a crucial intermediate in the synthesis of complex organic molecules. Its ethynyl group allows for versatile coupling reactions, making it suitable for producing various pharmaceuticals and agrochemicals.

Case Study: Synthesis of New Compounds
A study demonstrated the use of this compound in the Sonogashira cross-coupling reaction to synthesize derivatives of amino-substituted phenanthrolines. The reaction conditions included the use of palladium catalysts and resulted in high yields, showcasing its effectiveness in creating complex structures .

Reaction Type Yield (%) Conditions
Sonogashira Coupling63DMF, 60°C, 2.5 hours
C-C Coupling with Iodide70Methanol, reflux

Polymer Chemistry

Specialty Polymers Production
this compound is utilized in the development of specialty polymers that require enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance for high-stress applications.

Example Application: Conductive Polymers
Research indicates that incorporating this compound into conductive polymer systems enhances their electrical conductivity while maintaining mechanical integrity. This property is vital for applications in flexible electronics and sensors .

Dye Production

Formulation of Dyes and Pigments
This compound is employed in producing vibrant dyes and pigments used in textiles and coatings industries. Its ability to provide stability and color intensity makes it an essential ingredient.

Dye Type Color Stability Application Area
Reactive DyesHighTextiles
PigmentsModerateCoatings

Pharmaceutical Development

Role in Drug Discovery
In pharmaceutical research, this compound is used to create compounds with specific biological activities. Its structure allows for modifications that can lead to new therapeutic agents.

Case Study: Anticancer Agents
A series of studies have focused on synthesizing anticancer agents using this compound as a precursor. The modifications made to its structure have shown promising results in inhibiting cancer cell proliferation .

Electronics

Applications in Electronic Materials
The compound is crucial in developing electronic materials such as conductive polymers and OLEDs (Organic Light Emitting Diodes). Its unique properties contribute to the functionality and efficiency of electronic devices.

Material Type Application Area
Conductive PolymersFlexible Electronics
OLEDsDisplay Technologies

Mechanism of Action

The mechanism of action of 4-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl and amino groups. These functional groups enable the compound to interact with different molecular targets and pathways. For example, in catalytic reactions, the ethynyl group can undergo coupling reactions, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 3-Ethynylaniline
  • 1-Ethynyl-4-nitrobenzene
  • 4-Ethynylanisole
  • 4-Ethynyl-N,N-dimethylaniline
  • 2-Ethynylaniline
  • 4-Ethynyltoluene

Comparison: 4-Ethynylaniline is unique due to the presence of both the ethynyl and amino groups at the para position on the benzene ring. This structural arrangement imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its isomers and analogs. For instance, the para position of the amino group relative to the ethynyl group enhances its ability to participate in electrophilic substitution reactions .

Biological Activity

4-Ethynylaniline, a compound characterized by the presence of an ethynyl group attached to an aniline moiety, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound (C9_{9}H9_{9}N) features a phenyl ring substituted with both an ethynyl group and an amino group. The synthesis of this compound typically involves the Sonogashira coupling reaction, where an aryl halide is reacted with an alkyne in the presence of a palladium catalyst. This method allows for the efficient production of this compound and its derivatives.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, a study focused on its derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cancer cell lines by inducing apoptosis and suppressing cell proliferation. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO1), which is implicated in tumor immune evasion .

Cardioprotective Effects

Another area of interest is the cardioprotective effects of this compound-related compounds. Research has indicated that derivatives synthesized from 3-ethynylaniline showed promising results in reducing heart failure symptoms in animal models. Specifically, one study reported that certain derivatives significantly decreased infarction areas during ischemia/reperfusion injury models, suggesting a protective role against cardiac damage .

Immunomodulatory Activity

The immunomodulatory effects of this compound have also been explored. A study evaluating various piperidine derivatives found that some compounds exhibited enhanced immunostimulating activity compared to standard drugs like levamisole. This suggests that this compound derivatives may have potential as immunotherapeutic agents .

Table: Summary of Biological Activities

CompoundBiological ActivityMethodologyReference
This compound Derivative AAnticancer (IDO1 inhibition)Cell-based assays
This compound Derivative BCardioprotective (reduced infarction)Ischemia/reperfusion model
Piperidine Derivative CImmunostimulatory (compared to levamisole)Hemogram analysis

The biological activities associated with this compound are thought to be mediated through several mechanisms:

  • Apoptosis Induction : Some derivatives lead to increased apoptosis in cancer cells by activating caspases and other apoptotic pathways.
  • Signaling Pathway Modulation : Inhibition of IDO1 affects immune response pathways, enhancing antitumor immunity.
  • Cardioprotection : The cardioprotective effects may involve antioxidant activity and modulation of inflammatory responses during ischemic events.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-ethynylaniline and its metal complexes?

  • Answer : Infrared (IR) spectroscopy is critical for identifying N-H (~3350–3450 cm⁻¹) and C≡C (~1990–2107 cm⁻¹) stretching vibrations in this compound and its derivatives . Nuclear magnetic resonance (NMR), particularly 1H^{1}\text{H} and 31P^{31}\text{P}, provides insights into chemical environments, such as Au-P coordination shifts (e.g., 31P^{31}\text{P} NMR at δ 42.5 ppm for [Au(this compound)(PPh₃)]) . ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 726.155) . UV-Vis spectroscopy reveals π–π* transitions (300 nm) and red shifts (~20 nm) in metal-coordinated complexes .

Q. How does this compound participate in catalytic reactions on plasmonic surfaces?

  • Answer : On Ag nanoparticles, this compound undergoes plasmon-driven oxidative coupling to form p,p'-diynylazobenzene (DYAB), monitored via surface-enhanced Raman spectroscopy (SERS). This reaction is more efficient in liquid environments than in gas phases, highlighting solvent effects on reaction kinetics .

Q. What are common synthetic routes for gold(I) complexes using this compound?

  • Answer : Gold(I) complexes are synthesized via ligand substitution, e.g., replacing dppa with dppet, dppe, or dppp ligands. Typical protocols involve stirring this compound with AuCl(tht) in dichloromethane under inert atmospheres, achieving yields up to 92% . Triethylamine is often used as a base to deprotonate the amine group during coordination .

Advanced Research Questions

Q. How do electronic properties of this compound change upon protonation or metal coordination?

  • Answer : Protonation disrupts conjugation between the aniline nitrogen lone pair and the alkyne, altering Raman-active C≡C stretching frequencies (e.g., shifts from 2107 cm⁻¹ to lower frequencies). DFT calculations (B3LYP/6-311G++(d,p)) quantify these changes, showing reduced electron delocalization in the protonated form . Metal coordination (e.g., Au(I)) further red-shifts absorption bands (353–400 nm) due to enhanced π-backbonding .

Q. Why do click chemistry reactions involving this compound fail under standard Cu(I) conditions?

  • Answer : Despite attempts with CuSO₄, CuI, and microwave assistance, this compound resists triazole formation with azides. Steric hindrance from the bulky aniline group and electronic deactivation of the alkyne may impede cycloaddition. Methylation of the amine (to 4-ethynyl-N-methylaniline) also fails, suggesting irreversible side reactions .

Q. How does substituent position (ortho, meta, para) affect grafting behavior of ethynylanilines on silicon surfaces?

  • Answer : Para-substituted this compound reacts via the alkyne to form Si-C bonds, while meta-substituted analogs favor nucleophilic NH₂ grafting (Si-N bonds). Resonance effects dictate reactivity: electron-withdrawing acetylene groups in para positions stabilize intermediates, whereas meta positions promote amine nucleophilicity .

Q. What methodological challenges arise in studying aggregation vs. biological activity of Au(I)-4-ethynylaniline complexes?

  • Answer : Precellular aggregation of Au(I) complexes can mask their biological activity. Researchers must use dynamic light scattering (DLS) and TEM to monitor particle size distributions and correlate them with cytotoxicity assays. For example, phosphane-Au(I)-4-ethynylaniline complexes require rigorous solubility controls in aqueous buffers to avoid false-negative results .

Q. Data Contradiction and Resolution

Q. Conflicting reports on reaction pathways for this compound in surface chemistry: How to reconcile discrepancies?

  • Issue : Some studies report Si-C bond formation (para-substituted), while others observe Si-N bonds (meta-substituted) .
  • Resolution : Substituent position dictates resonance structures and reactivity. Para-substituted derivatives favor alkyne-mediated grafting, whereas meta derivatives activate NH₂ groups. Using tert-butoxycarbonyl (Boc) protection on meta-ethynylaniline forces alkyne reactivity, confirming the role of resonance .

Q. Why do photophysical properties of this compound complexes vary across solvents?

  • Issue : Absorption bands shift ~20 nm in THF/H₂O vs. pure water .
  • Resolution : Solvent polarity and hydrogen bonding alter π–π* transition energies. THF stabilizes excited states via dipole interactions, whereas water induces aggregation, broadening spectral features. Control experiments with solvent mixtures and temperature-dependent studies are recommended .

Q. Methodological Best Practices

Q. How to ensure reproducibility in synthesizing this compound derivatives?

  • Guidelines :
  • Purity : Use fresh this compound (CAS 14235-81-5; density 1.1 g/cm³) stored at -4°C to prevent decomposition .
  • Characterization : Report IR, NMR, and ESI-MS data for all novel compounds. For known compounds, cite prior literature (e.g., [Au(this compound)] complexes ).
  • Statistical rigor : Perform triplicate experiments with SEM and Student’s t-tests (p < 0.05) to validate significance .

Properties

IUPAC Name

4-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYITCJMBRETQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396040
Record name 4-Ethynylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14235-81-5
Record name 4-Ethynylaniline
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Record name 4-Ethynylaniline
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Record name 4-Ethynylaniline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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